Secalciferol 24-Glucuronide-d6 Secalciferol 24-Glucuronide-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199946
InChI:
SMILES:
Molecular Formula: C₃₃H₄₆D₆O₉
Molecular Weight: 598.8

Secalciferol 24-Glucuronide-d6

CAS No.:

Cat. No.: VC0199946

Molecular Formula: C₃₃H₄₆D₆O₉

Molecular Weight: 598.8

* For research use only. Not for human or veterinary use.

Secalciferol 24-Glucuronide-d6 -

Specification

Molecular Formula C₃₃H₄₆D₆O₉
Molecular Weight 598.8

Introduction

PropertyValue
Molecular FormulaC33H46D6O9
Molecular Weight598.8 g/mol
Primary ClassificationVitamin D metabolite, glucuronide conjugate
Research DesignationFor research use only. Not for human or veterinary use
Physical StateTypically available as a solid or in solution
Metabolic FunctionModulates vitamin D activity upon hydrolysis

Structural Characteristics and Synthesis

Secalciferol 24-Glucuronide-d6 integrates several key structural elements that define its functionality. The core structure derives from Secalciferol (24,25-dihydroxyvitamin D3), which contains the characteristic secosteroid structure found in vitamin D compounds. The glucuronide moiety is attached at the 24-position, creating a conjugate that alters the compound's solubility and metabolic profile. The incorporation of six deuterium atoms introduces stable isotope labeling that is invaluable for analytical tracking while maintaining similar chemical behavior to the non-deuterated counterpart.

Synthetic Approaches

The synthesis of Secalciferol 24-Glucuronide-d6 involves complex procedures requiring precise control over various reaction parameters. The process typically begins with deuterated precursors and involves multiple synthetic steps to ensure proper positioning of the deuterium atoms and appropriate conjugation with glucuronic acid. Temperature, pH, and reaction times must be carefully monitored throughout the synthesis to maximize yield and ensure high product purity. The complexity of this synthesis underscores the specialized nature of this research compound and explains its limited availability outside of specialized research chemical suppliers.

Researchers typically monitor the progress of synthesis through sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) provide crucial data on reaction progress and product formation. After synthesis, nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy (IR) are employed to confirm structural integrity and purity of the final compound. These characterization techniques ensure that the deuterium atoms are correctly positioned and that the glucuronide conjugation has occurred at the intended position.

Biological Functions and Research Applications

Secalciferol 24-Glucuronide-d6 functions primarily as a metabolite that modulates vitamin D activity within biological systems. Upon enzymatic hydrolysis, this compound releases Secalciferol, which can then bind to vitamin D receptors in target tissues such as bone and intestine. This binding interaction is crucial for facilitating calcium absorption and promoting proper bone mineralization. The deuterated nature of the compound allows researchers to distinguish it from endogenous vitamin D metabolites, making it an excellent tool for tracking metabolic pathways and studying vitamin D metabolism.

Metabolic Significance

The parent compound, Secalciferol (24,25-dihydroxyvitamin D3), serves important roles in vitamin D metabolism and bone health. It has been identified as a potentially anti-inflammatory steroid involved in bone ossification processes . Research has demonstrated that 24R,25-dihydroxyvitamin D3 increases cyclic GMP contents, leading to enhanced osteocalcin synthesis in cultured human osteoblastic cells when combined with 1,25-dihydroxyvitamin D3 . This synergistic effect highlights the compound's significance in bone metabolism research.

Additionally, studies have identified a signaling axis involving 24R,25-dihydroxyvitamin D3, lysophosphatidic acid, and p53 that inhibits phosphate-induced chondrocyte apoptosis . This protective effect on chondrocytes further emphasizes the compound's potential relevance to research on bone and cartilage health. The deuterated glucuronide derivative provides researchers with a tool to better track these processes while maintaining similar biological activity.

Analytical Advantages

The deuteration of Secalciferol 24-Glucuronide provides significant analytical advantages in research settings. Deuterated compounds exhibit unique mass profiles that allow for their differentiation from non-deuterated counterparts during mass spectrometry analysis. This characteristic is particularly valuable in metabolic studies, pharmacokinetic analyses, and when using the compound as an internal standard in analytical chemistry.

The strategic placement of deuterium atoms can also influence the compound's stability and metabolic profile. The kinetic isotope effect that results from deuteration can potentially alter reaction rates and mechanisms, providing researchers with additional tools for studying metabolic pathways related to vitamin D . These modifications enable more precise tracking and quantification of the compound throughout experimental procedures.

Comparison with Related Compounds

Secalciferol 24-Glucuronide-d6 represents one of several deuterated vitamin D derivatives used in research. Another related compound is Secalciferol 3-Glucuronide-d6, which differs in the position of glucuronidation. While Secalciferol 24-Glucuronide-d6 has the glucuronic acid moiety attached at the 24-position, Secalciferol 3-Glucuronide-d6 has conjugation at the 3-position. This difference in conjugation position affects the compound's metabolic processing and receptor binding capabilities.

Comparative Properties

The table below provides a comparison between Secalciferol 24-Glucuronide-d6 and related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesPrimary Research Applications
Secalciferol 24-Glucuronide-d6C33H46D6O9598.8 g/molGlucuronidation at 24-position, six deuterium atomsVitamin D metabolism studies, analytical standard
Secalciferol 3-Glucuronide-d6C33H52O9598.8 g/molGlucuronidation at 3-position, six deuterium atomsCalcium metabolism and bone health research
Secalciferol-d6C27H38D6O3422.68 g/molNo glucuronidation, six deuterium atomsGeneral vitamin D metabolic studies, inflammatory research

The positional differences in glucuronidation and deuteration influence each compound's behavior in biological systems and their utility in specific research applications. Secalciferol 24-Glucuronide-d6 offers particular advantages for studying the 24-hydroxylated metabolic pathway of vitamin D, which has distinct biological roles compared to other vitamin D metabolic routes.

Current Research Applications

Secalciferol 24-Glucuronide-d6 finds application in various research domains, particularly those focusing on vitamin D metabolism, bone health, and analytical method development. As a deuterated standard, it enables more accurate quantification of vitamin D metabolites in biological samples. The compound's unique mass profile allows for clear differentiation from endogenous metabolites during analysis, enhancing the precision of research findings.

Metabolic Pathway Investigation

Researchers utilize Secalciferol 24-Glucuronide-d6 to investigate the specific metabolic pathways involved in vitamin D processing. The compound provides valuable insights into the enzymatic hydrolysis of glucuronide conjugates and subsequent receptor binding of Secalciferol. These studies enhance understanding of how vitamin D metabolites are processed in various tissues and the factors that influence their biological activity.

Evidence suggests that the parent compound, Secalciferol, plays significant roles beyond calcium homeostasis. Research has demonstrated its involvement in inhibiting phosphate-induced chondrocyte apoptosis and potentially suppressing apolipoprotein A-I gene expression . By using the deuterated glucuronide conjugate, researchers can more effectively track these processes and elucidate the mechanisms underlying these biological effects.

Analytical Method Development

The unique properties of deuterated compounds make Secalciferol 24-Glucuronide-d6 valuable for developing and validating analytical methods. Mass spectrometry techniques benefit particularly from deuterated standards, as the mass difference allows for accurate quantification even in complex biological matrices. This application is especially relevant in clinical research and pharmaceutical development, where precise measurement of vitamin D metabolites is often crucial.

Future Research Directions

The continuing development of deuterated standards like Secalciferol 24-Glucuronide-d6 points toward expanding applications in vitamin D research. Potential areas for future investigation include more detailed elucidation of vitamin D glucuronidation pathways, exploration of tissue-specific metabolism, and development of more sensitive analytical methods for detecting vitamin D metabolites in biological samples.

Emerging Applications

Recent advances in deuteration chemistry and analytical techniques may further enhance the utility of compounds like Secalciferol 24-Glucuronide-d6. The growing interest in personalized medicine and metabolomics creates opportunities for using deuterated standards to better understand individual variations in vitamin D metabolism and response to supplementation. Additionally, the compound may find application in environmental monitoring, where tracing vitamin D metabolites in ecological systems could provide insights into environmental health.

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